2,2,3-Trimethylcyclopent-3-enecarboxylic acid
Description
2,2,3-Trimethylcyclopent-3-enecarboxylic acid is a cyclopentene-derived carboxylic acid featuring three methyl substituents at the 2, 2, and 3 positions of the cyclopentene ring. This compound is of interest in organic synthesis, particularly in the development of chiral intermediates for pharmaceuticals or agrochemicals. Its electron-deficient cyclopentene ring may also facilitate cycloaddition reactions, making it a candidate for polymer or materials science applications.
Properties
CAS No. |
6709-22-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2,3-trimethylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-7(8(10)11)9(6,2)3/h4,7H,5H2,1-3H3,(H,10,11) |
InChI Key |
ZRVJUIDXQSYDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,2,3-Trimethylcyclopent-3-enecarboxylic acid typically involves constructing the cyclopentene ring with the appropriate methyl substitutions, followed by introducing or transforming the carboxylic acid group. Key steps often include:
- Formation of the cyclopentene ring via cyclization or ring-closing reactions.
- Introduction of methyl groups at the 2 and 3 positions.
- Functional group transformations to install the carboxylic acid moiety.
Synthesis via Alkylation and Cyclization of Diesters
One well-documented approach involves the alkylation of diethyl malonate derivatives followed by cyclization and hydrolysis steps. This method was outlined in the synthesis of related cyclopentene carboxylic acids, for example in the preparation of 1,3,4-trimethyl-3-cyclopentenecarboxylate, a close analog:
- Step 1: Alkylation of diethyl malonate with 1,4-dichloro-2,3-dimethyl-but-2-ene to introduce the methyl substituents and form a precursor with a suitable carbon skeleton.
- Step 2: Cyclization to form the cyclopentene ring.
- Step 3: Hydrolysis and decarboxylation of the diester to yield the monocarboxylic acid.
- Step 4: Esterification and methylation using lithium diisopropylamide (LDA) and methyl iodide (MeI), followed by hydrolysis to afford the final carboxylic acid.
This route provides a controlled method to install the 2,2,3-trimethyl substitution pattern on the cyclopentene ring and the carboxylic acid functional group.
Esterification, Methylation, and Hydrolysis Sequence
The esterification of the carboxylic acid intermediate followed by methylation and hydrolysis is a common sequence to refine the substitution pattern and obtain the target acid:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acid + Alcohol (e.g., methanol) + Acid catalyst | Formation of methyl ester derivative |
| 2 | Lithium diisopropylamide (LDA) + Methyl iodide (MeI) | Methylation at alpha position to ester |
| 3 | Aqueous LiOH in THF/MeOH | Hydrolysis of ester to regenerate acid |
This sequence allows selective methylation adjacent to the carboxyl group and is integral to achieving the 2,2,3-trimethyl substitution pattern.
Alternative Approaches: Beta, Gamma-Unsaturated Delta-Keto Esters as Precursors
Patents and literature describe the use of beta,gamma-unsaturated delta-keto esters as precursors for related cyclopentene carboxylic acids. For example, the preparation of cyclopent-1-enyl acetic acid derivatives via esterification with various alcohols using potassium tert-butoxide as a base has been reported:
- Starting from methyl esters of keto-cyclopentene derivatives, esterification with phenethyl alcohol or geraniol in the presence of potassium tert-butoxide yields corresponding esters.
- These intermediates can be hydrolyzed or further transformed to carboxylic acids.
Although this route is more relevant to substituted cyclopentene acetic acids, it demonstrates the utility of keto-ester intermediates in constructing functionalized cyclopentene carboxylic acids.
Summary Table of Preparation Methods
Research Findings and Notes
- The synthetic route involving diethyl malonate alkylation and cyclization is well-established for preparing substituted cyclopentene carboxylic acids with precise control over methyl substituents.
- Esterification and methylation steps using LDA and MeI are critical for introducing the 2,2,3-trimethyl pattern adjacent to the carboxylic acid.
- Keto-ester intermediates serve as versatile precursors for esterification and further functionalization, as demonstrated in patent literature.
- While direct syntheses of 2,2,3-trimethylcyclopent-3-enecarboxylic acid are limited in open literature, these methods provide a comprehensive foundation for its preparation.
- No direct synthesis protocols were found in fragrance material safety or toxicity reports, but related aldehyde derivatives have been studied for safety profiles, indicating the compound's relevance in applied chemistry.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylcyclopent-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Organic Synthesis
2,2,3-Trimethylcyclopent-3-enecarboxylic acid serves as an important intermediate in organic synthesis. It can be utilized for:
- Synthesis of Complex Molecules : The compound can act as a building block for the construction of more complex organic structures.
- Preparation of Bioactive Compounds : It is involved in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry applications:
- Pharmaceutical Intermediates : It is used in the development of various pharmaceutical agents, particularly those targeting specific biological pathways.
- Pheromone Synthesis : Research indicates its utility in synthesizing pheromones for pest control in agriculture, enhancing crop protection strategies.
Flavor and Fragrance Industry
Due to its unique chemical structure, 2,2,3-trimethylcyclopent-3-enecarboxylic acid can be used as a precursor for:
- Flavoring Agents : It can be transformed into compounds that impart desirable flavors in food products.
- Fragrance Compounds : Its derivatives may serve as key ingredients in perfumes and personal care products.
Case Study 1: Synthesis of Pheromones
A study demonstrated the successful synthesis of sex pheromones using 2,2,3-trimethylcyclopent-3-enecarboxylic acid as an intermediate. The synthesized pheromones effectively attracted target pest species, showcasing its application in sustainable agriculture practices .
Case Study 2: Pharmaceutical Development
In another research project, the compound was used to develop a new class of anti-inflammatory drugs. The derivatives synthesized from this compound exhibited significant biological activity against inflammation markers in vitro .
Table 1: Comparison of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization Reactions | Efficient formation of rings | May require multiple steps |
| Functional Group Transformations | Versatile modifications | Specific reagents needed |
Table 2: Applications Overview
| Application Area | Specific Uses |
|---|---|
| Organic Synthesis | Building blocks for complex molecules |
| Medicinal Chemistry | Pharmaceutical intermediates |
| Flavor and Fragrance | Flavoring agents and fragrance compounds |
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylcyclopent-3-enecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the methyl groups can affect the compound’s hydrophobicity and reactivity, modulating its interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The provided evidence () lists structurally related carboxylic acids, such as 3-Oxoandrost-4-ene-17-beta-carboxylic acid (a steroid-derived carboxylic acid) and Ethyl 3,4-dihydroxybenzoate (a benzoic acid ester). While these share a carboxylic acid functional group, they differ significantly in core structure and substituent effects:
| Compound | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|
| 2,2,3-Trimethylcyclopent-3-enecarboxylic acid | Cyclopentene | 2,2,3-Trimethyl groups | Chiral synthesis, polymer chemistry |
| 3-Oxoandrost-4-ene-17-beta-carboxylic acid | Steroid | 3-Ketone, 17-beta-carboxylic acid | Hormone derivatives, drug design |
| Ethyl 3,4-dihydroxybenzoate | Benzene | 3,4-Dihydroxy, ethyl ester | Antioxidants, food additives |
The cyclopentene core of the target compound introduces ring strain and unsaturation, enhancing reactivity compared to saturated cyclohexane or aromatic benzoic acid derivatives. Methyl groups at the 2,2,3 positions likely reduce solubility in polar solvents compared to hydroxylated analogues like ethyl 3,4-dihydroxybenzoate.
Reactivity and Stability
Cyclopentene rings are less stable than cyclohexane due to angle strain, but the methyl groups in 2,2,3-trimethylcyclopent-3-enecarboxylic acid may stabilize the ring through steric protection.
Limitations of Available Evidence
The provided sources (–3) lack explicit data on 2,2,3-trimethylcyclopent-3-enecarboxylic acid. focuses on glial cell studies in neurodegenerative diseases, while discusses statistical methods for retrospective medical studies. lists unrelated carboxylic acids but none with a cyclopentene backbone. Thus, this analysis extrapolates properties from structurally analogous compounds in and general organic chemistry principles.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 2,2,3-Trimethylcyclopent-3-enecarboxylic acid, and how can intermediates be characterized?
- Methodology : A Diels-Alder reaction between a substituted cyclopentene diene and an appropriate dienophile (e.g., methyl acrylate derivatives) is a plausible route. Post-synthesis oxidation of ester intermediates to carboxylic acids can be achieved via Jones oxidation or enzymatic methods. Intermediates should be characterized using - and -NMR to confirm regioselectivity and GC-MS to assess purity. X-ray crystallography (using SHELX programs) is recommended for unambiguous structural confirmation of key intermediates .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of 2,2,3-Trimethylcyclopent-3-enecarboxylic acid?
- Methodology :
- NMR : -NMR identifies methyl group splitting patterns and olefinic protons, while -NMR distinguishes carbonyl carbons (170–185 ppm) and quaternary carbons.
- IR : Confirms carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] or [M-H]).
Cross-validation with X-ray crystallography (using SHELXL) resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the regioselectivity of 2,2,3-Trimethylcyclopent-3-enecarboxylic acid in cycloaddition reactions?
- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity. For example, steric hindrance from the 2,2,3-trimethyl groups may disfavor endo transition states in Diels-Alder reactions. Compare computational results with experimental outcomes (e.g., HPLC monitoring of reaction products). Contradictions between theory and experiment may indicate solvent effects or unaccounted steric interactions .
Q. How can researchers resolve discrepancies between solution-phase NMR data and solid-state X-ray diffraction results for this compound?
- Methodology :
- Dynamic Effects : Solution-phase NMR may average conformers, while X-ray captures static crystal packing. Variable-temperature NMR or NOESY experiments can identify dynamic processes.
- Crystallographic Refinement : Use SHELXL to refine hydrogen atom positions and validate bond lengths/angles. Graph set analysis (as per Etter’s rules) can explain hydrogen-bonding motifs that stabilize specific conformers in the solid state .
Q. What role do steric effects from the trimethyl groups play in modulating hydrogen-bonding networks in crystalline forms?
- Methodology : Analyze crystal packing using Mercury or Olex2 software. The 2,2,3-trimethyl substituents may sterically hinder carboxylic acid dimerization, leading to alternative motifs (e.g., catemers or solvent inclusion). Graph set analysis (R(8) for dimers vs. C(4) chains) quantifies these interactions. Compare with analogous cyclohexenecarboxylic acid derivatives to isolate steric contributions .
Data Contradiction Analysis
Q. How should researchers address conflicting -NMR and X-ray data regarding the carbonyl carbon’s electronic environment?
- Methodology :
- X-ray : Refine the crystallographic model to check for disorder or thermal motion affecting bond lengths.
- NMR : Use DEPT-135 or - HSQC to confirm peak assignments.
- Computational : Calculate NMR chemical shifts (via GIAO-DFT) to identify potential outliers. Discrepancies may arise from crystal field effects or protonation state differences (e.g., zwitterionic forms in the solid state) .
Safety and Handling
Q. What precautions are essential when handling 2,2,3-Trimethylcyclopent-3-enecarboxylic acid in catalytic studies?
- Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory and dermal irritation (based on analogous carboxylic acids). For spills, neutralize with sodium bicarbonate and adsorb with inert material. Store under nitrogen to prevent oxidation. Safety protocols should align with MedChemExpress guidelines for similar compounds .
Experimental Design
Q. How can researchers optimize reaction yields for derivatives of 2,2,3-Trimethylcyclopent-3-enecarboxylic acid?
- Methodology :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation).
- In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation.
- Workflow : Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, hexane/ethyl acetate gradients). Validate purity via melting point and -NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
